Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate (molecular formula: C₂₃H₂₂ClFO₅, molecular weight: 432.9 g/mol) is a cyclohexenone derivative characterized by a halogenated aryl group (2-chloro-6-fluorophenyl) and a 3,4-dimethoxyphenyl substituent .
Properties
Molecular Formula |
C23H22ClFO5 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C23H22ClFO5/c1-4-30-23(27)22-15(21-16(24)6-5-7-17(21)25)10-14(11-18(22)26)13-8-9-19(28-2)20(12-13)29-3/h5-9,11-12,15,22H,4,10H2,1-3H3 |
InChI Key |
URQYDJBJESXYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the functional groups: The chloro and fluoro substituents can be introduced via halogenation reactions, while the methoxy groups can be added through methylation reactions.
Esterification: The carboxylate group is introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is primarily investigated for its therapeutic properties. The compound's structure suggests potential activity against various biological targets.
Anticancer Activity
Research indicates that derivatives of cyclohexenone compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
A study demonstrated that compounds structurally related to this compound effectively inhibited the growth of breast cancer cells by targeting the PI3K/Akt pathway, leading to increased apoptosis rates (Padmavathi et al., 2000).
Synthetic Applications
The compound serves as an important intermediate in organic synthesis. Its unique structure facilitates the formation of various biologically active molecules.
Synthesis of Isoxazoles and Pyrazoles
This compound can be utilized in the synthesis of isoxazole and pyrazole derivatives through cyclization reactions. These derivatives are known for their diverse pharmacological activities.
Synthesis Example:
Using a Michael addition reaction, ethyl acetoacetate can react with chalcones to yield compounds like this compound, which can then undergo further transformations to generate isoxazoles (Sreevidya et al., 2010).
Mechanism of Action
The mechanism of action of Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and analogous cyclohexenone derivatives:
Key Observations:
Substituent Positioning :
- Halogen placement (e.g., 2-chloro-6-fluoro vs. 3-chloro-4-fluoro) alters steric and electronic profiles. Ortho-substituted halogens in the target compound may increase steric hindrance compared to meta/para analogs .
- Methoxy groups in 3,4-positions (target compound) enhance electron donation compared to 2,5-dimethoxy derivatives .
Synthetic Pathways: Most analogs, including the target compound, are synthesized via Michael addition or aldol condensation, with NaOH/ethanol as common catalysts .
Biological Implications: The dimethoxyphenyl group in the target compound is associated with improved interactions with aromatic amino acid residues in enzymes, a feature shared with antitumor agents .
Crystallographic Data :
- Dihedral angles between aryl rings in similar compounds (e.g., 76–90°) suggest conformational flexibility, which may influence binding to biological targets . The target compound’s halogen arrangement likely affects its crystal packing and solubility .
Biological Activity
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20ClFNO4
- Molar Mass : 406.835 g/mol
- CAS Number : 895685-05-9
Research indicates that this compound may exert its biological effects through various pathways, particularly involving the modulation of inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of several inflammatory diseases.
Anti-inflammatory Effects
A significant body of research highlights the anti-inflammatory properties of this compound. In vitro studies have demonstrated that this compound can suppress the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The observed IC50 values for these effects range from 1.1 to 33 nM, indicating potent activity at low concentrations .
| Cytokine | IC50 (nM) |
|---|---|
| Nitric Oxide | 1.1 - 11 |
| TNF-alpha | 11 - 33 |
| IL-6 | 11 - 33 |
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial growth and biofilm formation, although specific mechanisms remain to be fully elucidated .
Case Studies
- In Vitro Studies on Macrophages : A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound resulted in a significant reduction in LPS-induced cytokine production. The compound selectively inhibited Toll-like receptor (TLR) 4 signaling pathways without affecting other TLRs, indicating a targeted mechanism of action .
- Animal Models : In vivo studies using murine models of inflammation have shown that this compound can reduce symptoms associated with inflammatory diseases, such as arthritis and colitis. The therapeutic effects were correlated with decreased levels of systemic inflammatory markers and improved clinical scores in treated animals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
